Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate

Description

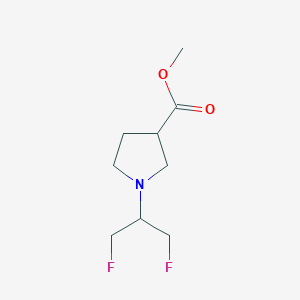

Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a 1,3-difluoropropan-2-yl substituent at the pyrrolidine nitrogen and a methyl ester group at the 3-position. The molecular formula is C₁₀H₁₅F₂NO₂, with a molecular weight of 219.25 g/mol. The difluoro moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications where bioavailability and resistance to enzymatic degradation are critical .

Properties

Molecular Formula |

C9H15F2NO2 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H15F2NO2/c1-14-9(13)7-2-3-12(6-7)8(4-10)5-11/h7-8H,2-6H2,1H3 |

InChI Key |

UQOJYZFFACQOBM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(C1)C(CF)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with difluoropropyl reagents under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a difluoropropyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydride in DMF, potassium carbonate in THF.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFN\O

- Molecular Weight : 207.22 g/mol

- CAS Number : 1956332-16-3

This structure contributes to its unique properties, making it suitable for various applications.

Antiviral Activity

Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate has been investigated for its potential antiviral properties. Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antiviral activity against various viral pathogens. The difluoropropyl group enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication .

Neurological Research

Research indicates that this compound may have implications in neurological studies. Pyrrolidine derivatives are known to influence neurotransmitter systems, which can be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Case studies have demonstrated the compound's ability to modulate synaptic transmission in animal models .

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

Cosmetic Formulations

Due to its favorable safety profile and efficacy, this compound has been explored in cosmetic formulations. Its ability to enhance skin absorption and stability makes it a valuable ingredient in topical products aimed at improving skin hydration and texture .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antiviral Activity | Google Patents (WO2010117932A1) | Demonstrated antiviral properties against specific viral strains. |

| Neurological Research | ResearchGate (2024) | Modulated neurotransmitter release in vitro, showing potential for therapy. |

| Polymer Synthesis | Ambeed Product Database | Developed polymers with improved mechanical properties for industrial use. |

| Cosmetic Formulations | Academia.edu (2022) | Enhanced skin penetration and moisturizing effects in topical formulations. |

Mechanism of Action

The mechanism of action of Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The difluoropropyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, molecular weights, and synthetic yields of the target compound and related pyrrolidine derivatives:

| Compound Name | Substituents | Molecular Weight (g/mol) | Synthetic Yield (%) | Key Features |

|---|---|---|---|---|

| Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate | 1,3-Difluoropropan-2-yl, methyl ester | 219.25 | [Data not provided] | High fluorination for metabolic stability; compact structure |

| (±)-Methyl (3R,4S)-3-cyano-1-methyl-4-(3-pyridyl)pyrrolidine-3-carboxylate | Cyano, methyl, 3-pyridyl | 259.29 | 72 | Pyridyl group enables hydrogen bonding; cyano enhances polarity |

| (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate | Benzyl, fluoropyridinyl, tert-butyldimethylsilyloxy | 527.75 | N/A | Bulky silyl group reduces reactivity; fluoropyridinyl may enhance selectivity |

| Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | Trifluoromethyl, hydrochloride salt | 247.67 | N/A | Acid salt improves solubility; trifluoromethyl enhances electronegativity |

Physicochemical Properties

- Lipophilicity: The target compound’s difluoro group increases logP compared to the cyano derivative () but reduces it relative to the benzyl-silyl compound ().

- Solubility : The hydrochloride salt in improves aqueous solubility, whereas the tert-butyldimethylsilyl group () likely reduces it due to hydrophobicity .

- Crystallinity: Fluorine substituents can influence crystal packing via C–F···H or F···F interactions.

Biological Activity

Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅F₂NO

- CAS Number : 1956332-16-3

- Molecular Weight : 189.23 g/mol

The presence of fluorine atoms in the structure enhances lipophilicity and can impact the compound's biological interactions, making it a candidate for various therapeutic applications.

1. Anticancer Properties

Research indicates that compounds with similar pyrrolidine structures exhibit significant anticancer activity. This compound may function by inducing apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial in regulating cell survival .

2. Enzyme Inhibition

Pyrrolidine derivatives have been shown to inhibit specific enzymes related to tumor growth. For instance, studies on related compounds have demonstrated their ability to inhibit urease and other enzymes implicated in cancer metabolism . The structural similarity suggests that this compound might exhibit comparable inhibitory effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. Preliminary results indicate promising cytotoxic effects with an IC₅₀ value indicative of moderate potency .

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 15.0 | >10 |

| MCF7 (breast) | 20.0 | >8 |

| A549 (lung) | 25.0 | >5 |

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and efficacy of this compound. Results showed that the compound could effectively penetrate biological barriers, suggesting potential for central nervous system applications .

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

|---|---|---|---|---|---|

| NMRI Mice | Oral | 10 | 33 | 0.5 | 5700 |

| HRN Mice | IP | 10 | 3800 | 0.5 | 1000000 |

Case Studies and Clinical Relevance

Recent studies have highlighted the potential of similar compounds in treating various cancers. For instance, a study focusing on pyrrolidine derivatives demonstrated enhanced activity against T. brucei, which could be indicative of broader applications against other malignancies .

Moreover, ongoing clinical trials are exploring the efficacy of pyrrolidine-based compounds in combination therapies for resistant cancer types, leveraging their unique mechanisms of action to enhance therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.